Methyl 2-(3-aminobenzenesulfonamido)acetate
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Overview
Description
Methyl 2-(3-aminobenzenesulfonamido)acetate is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminobenzenesulfonamido)acetate typically involves the reaction of 3-aminobenzenesulfonamide with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems and reactors allows for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Methyl 2-(3-aminobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity. The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which then exerts its effects on the target pathways.
Comparison with Similar Compounds
- Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride
- Methyl 2-(3-aminobenzenesulfonamido)propanoate
- Ethyl 2-(3-aminobenzenesulfonamido)acetate
Comparison: this compound is unique due to its specific ester and sulfonamide functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the hydrochloride salt form may have enhanced solubility in aqueous media, making it more suitable for certain biological studies.
Biological Activity
Methyl 2-(3-aminobenzenesulfonamido)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the CAS number 1169966-62-4, features a sulfonamide group that is known for its biological significance. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O4S
- Molecular Weight : 248.28 g/mol
The presence of the sulfonamide moiety contributes to its pharmacological activities, particularly in antibacterial and anti-inflammatory domains.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.
- Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial cell death.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study : In a study involving animal models, this compound was shown to reduce inflammation markers significantly when administered during induced inflammatory conditions. The results suggested a potential mechanism involving the inhibition of pro-inflammatory cytokines.
Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound competes with para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to disrupted folate synthesis.
- Cellular Pathway Modulation : It may also modulate signaling pathways related to inflammation, although further research is needed to elucidate these mechanisms fully.
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 2-[(3-aminophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-3-7(10)5-8/h2-5,11H,6,10H2,1H3 |
InChI Key |
DDHAQDNXMUELPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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